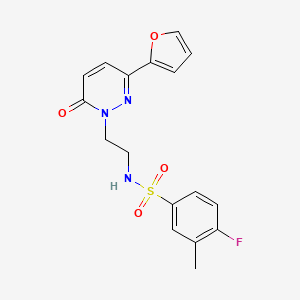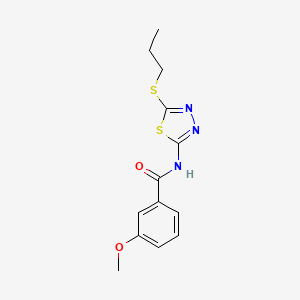
3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with potential biological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with biological activities. For instance, the first paper discusses a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives synthesized for anticancer evaluation . These compounds, which share a thiadiazole scaffold and benzamide groups, have shown promising anticancer activity in vitro against several human cancer cell lines .
Synthesis Analysis
The synthesis of benzamide derivatives, as described in the first paper, involves a facile, solvent-free method under microwave irradiation . This approach is likely to be applicable to the synthesis of 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, considering the structural similarities. The synthesized compounds were confirmed using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis .
Molecular Structure Analysis
Although the second paper does not discuss the exact compound , it provides valuable information on the molecular structure analysis of a related benzamide derivative . The compound in the second paper was analyzed using X-ray single crystal diffraction, IR spectroscopy, and DFT calculations, indicating that such methods are suitable for determining the molecular structure of benzamide derivatives . These techniques could be used to analyze the molecular structure of 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through theoretical calculations, as demonstrated in the second paper . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans were investigated to estimate the chemical reactivity of the molecule . Similar computational approaches could be applied to 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide to predict its reactivity.
Physical and Chemical Properties Analysis
The first paper provides insights into the ADMET properties of the synthesized benzamide derivatives, suggesting good oral drug-like behavior . The second paper discusses the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties calculated using DFT . These properties are crucial for understanding the physical and chemical behavior of the compounds and could be similarly analyzed for 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide.
Scientific Research Applications
Photodynamic Therapy Application
The compound, though not directly mentioned, falls within a broader category of benzamide derivatives and thiadiazole compounds which have been investigated for their photophysical and photochemical properties. For instance, zinc phthalocyanine derivatives substituted with benzamide groups have shown remarkable potential as Type II photosensitizers in photodynamic therapy, primarily due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for the treatment of cancer, suggesting that related compounds like 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide may also have applicability in this area (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials. Certain compounds, including those with thiadiazole groups, demonstrated significant antibacterial and antifungal activities. This suggests that compounds like 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide could be effective in combating microbial infections (Priya et al., 2006).
Antihyperglycemic Applications
Another area of application for benzamide derivatives, particularly those with a thiadiazole structure, is in the treatment of diabetes mellitus. A study on 3-substituted benzylthiazolidine-2,4-diones, which share structural similarities with 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, identified compounds with significant antidiabetic properties, suggesting potential use as antihyperglycemic agents (Nomura et al., 1999).
Nematocidal Activity
Recent studies have also explored the nematocidal activities of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, revealing compounds with significant activity against Bursaphelenchus xylophilus. This indicates that similar compounds, including 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, could be potential candidates for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Future Directions
The development of new effective cancer therapies is a major challenge to medicinal chemists . The discovery and development of new chemical structures, such as “3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide”, that can act as more effective and reliable anticancer agents is a strong demand . Therefore, future research may focus on further exploring the potential of this compound and similar structures in cancer therapy .
properties
IUPAC Name |
3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-7-19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(8-9)18-2/h4-6,8H,3,7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYSTKTWITXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

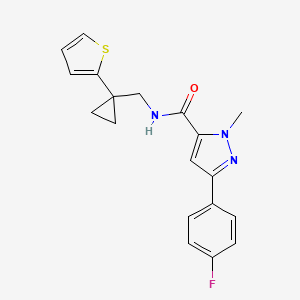
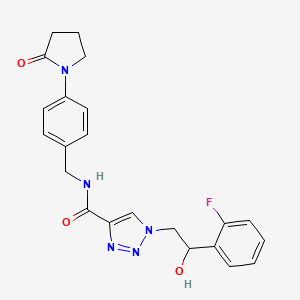
![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)
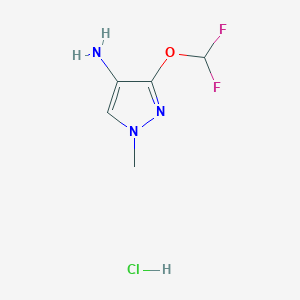
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
